
Nickel--zirconium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-zirconium (3/1) is an intermetallic compound composed of nickel and zirconium in a 3:1 atomic ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel-zirconium (3/1) can be synthesized through various methods, including:
Mechanical Alloying: This involves the high-energy ball milling of nickel and zirconium powders. The process induces solid-state reactions between the powders, leading to the formation of the desired intermetallic compound.
Arc Melting: In this method, nickel and zirconium metals are melted together in an arc furnace under an inert atmosphere.
Industrial Production Methods: Industrial production of nickel-zirconium alloys typically involves large-scale arc melting or induction melting processes. These methods ensure the uniform mixing of the constituent metals and the formation of the desired intermetallic phases .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel-zirconium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxide and zirconium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to form the metallic elements.
Substitution: Nickel-zirconium (3/1) can participate in substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Typically performed in an oxygen-rich environment at elevated temperatures.
Reduction: Carried out in a hydrogen atmosphere at high temperatures.
Substitution: Requires the presence of a suitable metal halide or other metal-containing reagents.
Major Products:
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Metallic nickel and zirconium.
Substitution: Various intermetallic compounds depending on the substituting metal.
Applications De Recherche Scientifique
Nickel-zirconium (3/1) has a wide range of scientific research applications, including:
Hydrogen Storage: Due to its ability to absorb and release hydrogen, it is used in hydrogen storage systems.
Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Advanced Materials: The compound is used in the development of high-strength, corrosion-resistant materials for aerospace and other high-performance applications.
Biomedical Applications: Nickel-zirconium alloys are being explored for use in biomedical implants and devices due to their biocompatibility and mechanical properties.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Nickel-zirconium (3/1) can be compared with other similar intermetallic compounds, such as:
Nickel-Titanium (3/1): Known for its shape memory and superelastic properties, widely used in medical devices and actuators.
Nickel-Aluminum (3/1): Used in high-temperature applications due to its excellent oxidation resistance and mechanical strength.
Uniqueness: Nickel-zirconium (3/1) stands out due to its unique combination of hydrogen storage capacity, catalytic activity, and mechanical properties. Its ability to form stable hydrides and its biocompatibility make it particularly valuable in both energy storage and biomedical applications .
Propriétés
Numéro CAS |
12503-50-3 |
|---|---|
Formule moléculaire |
Ni3Zr |
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
nickel;zirconium |
InChI |
InChI=1S/3Ni.Zr |
Clé InChI |
JLOJCBQELINNMM-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


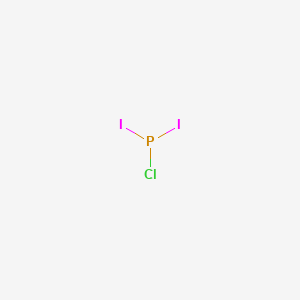

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
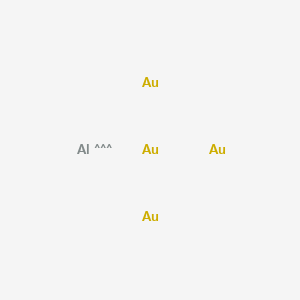
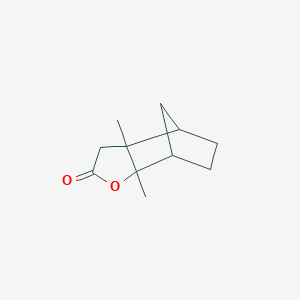
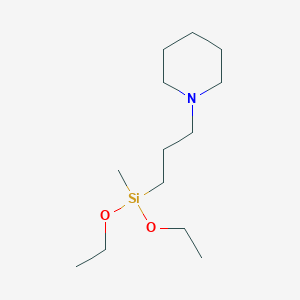
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)

![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
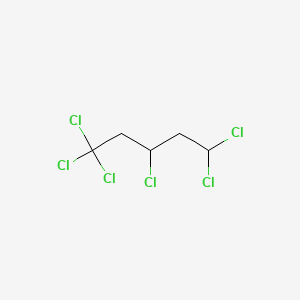

![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
